Iobenguane sulfate
Overview
Description
m-Iodobenzylguanidine hemisulfate: is a chemical compound that is structurally similar to the neurotransmitter norepinephrine. It is often used in its radioiodinated form for clinical applications, particularly in the diagnosis and treatment of adrenergic tumors. The compound is known for its ability to selectively accumulate in tissues rich in sympathetic neurons and neuroendocrine tumors .
Scientific Research Applications
m-Iodobenzylguanidine hemisulfate has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of radioiodine-labeled compounds for imaging and therapy.
Biology: Studied for its role in inhibiting ADP-ribosylation and affecting mitochondrial respiration.
Medicine: Clinically used in the diagnosis and treatment of neuroendocrine tumors, such as neuroblastoma and pheochromocytoma.
Industry: Employed in the development of radiopharmaceuticals for targeted cancer therapy .
Mechanism of Action
Target of Action
Iobenguane sulfate, also known as m-Iodobenzylguanidine hemisulfate or m-Iodobenzyl guanidine sulfate, primarily targets adrenergic nerve terminals . These nerve terminals are part of the sympathetic nervous system and play a crucial role in the body’s fight-or-flight response.
Mode of Action
The structure of this compound is similar to noradrenaline, allowing it to be taken up by adrenergic tissue in the adrenal medulla, liver, heart, and spleen . Once taken up by noradrenaline transporters in the adrenergic nerve terminals, it is stored in the presynaptic storage vesicles . This uptake and storage mechanism allows this compound to be used as a diagnostic radiopharmaceutical agent.
Biochemical Pathways
This compound is transported into adrenergic nerve terminals via the noradrenaline uptake transporter . It is rapidly cleared from systemic circulation and collected in adrenergically innervated tissues . This allows for gamma-scintigraphic imaging of these tissues and their associated organs for diagnostic purposes .
Pharmacokinetics
This compound is rapidly cleared from systemic circulation . It is then collected in adrenergically innervated tissues . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability are crucial for its use as a diagnostic radiopharmaceutical agent .
Result of Action
The primary result of this compound’s action is the ability to locate pheochromocytomas and neuroblastomas . These are types of tumors that can metabolize noradrenaline . The radioisotope used can either be iodine-123 for imaging or iodine-131 for destruction of tissues that metabolize noradrenaline .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, patients with renal insufficiency may experience increased radiation exposure and impaired imaging results . Additionally, certain drugs that block norepinephrine uptake or deplete norepinephrine stores may decrease this compound uptake in neuroendocrine tumors .
Safety and Hazards
Future Directions
Persistently MIBG-avid metastatic lesions in subsets of patients following completion of therapy may not represent active disease that will progress . Further studies are needed to determine whether MYCN status or other biomarkers, and/or PET scans, may help identify patients with residual inactive MIBG lesions who require no further therapy .
Biochemical Analysis
Biochemical Properties
The structure of Iobenguane sulfate is similar to noradrenaline, allowing it to be taken up by adrenergic tissue in the adrenal medulla, liver, heart, and spleen . Once taken up by noradrenaline transporters in the adrenergic nerve terminals, this compound is stored in the presynaptic storage vesicles .
Cellular Effects
This compound is absorbed by and accumulated in granules of adrenal medullary chromaffin cells, as well as in pre-synaptic adrenergic neuron granules . It localizes to adrenergic tissue and thus can be used to identify the location of tumors such as pheochromocytomas and neuroblastomas .
Molecular Mechanism
This compound is transported into adrenergic nerve terminals via the noradrenaline uptake transporter . It is rapidly cleared from systemic circulation and collected in adrenergically innervated tissues . This allows for gamma-scintigraphic imaging of these tissues and their associated organs for diagnostic purposes .
Temporal Effects in Laboratory Settings
In a first-in-human phase 1 clinical study performed on 12 healthy adults with a high-specific-activity carrier-free formulation of this compound, it was found that the organ distribution and whole-body retention were similar to those of conventional this compound .
Dosage Effects in Animal Models
The lethal dose (LD50) of this compound varies depending on the animal model. For instance, the oral LD50 in mice is 300 mg/kg, while in rabbits it is 3200 mg/kg, and in rats it is 980 mg/kg .
Transport and Distribution
This compound is transported into adrenergic nerve terminals via the noradrenaline uptake transporter . It is rapidly cleared from systemic circulation and collected in adrenergically innervated tissues .
Subcellular Localization
This compound is absorbed by and accumulated in granules of adrenal medullary chromaffin cells, as well as in pre-synaptic adrenergic neuron granules . The process in which this occurs is closely related to the mechanism employed by norepinephrine and its transporter in vivo .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of m-Iodobenzylguanidine hemisulfate typically involves the reaction of m-iodobenzylamine with cyanamide under acidic conditions to form the guanidine derivative. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods: Industrial production of m-Iodobenzylguanidine hemisulfate follows similar synthetic routes but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) and ultraviolet detection to monitor the purity and identify any impurities. The compound is then crystallized and purified to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: m-Iodobenzylguanidine hemisulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the iodo group to a hydrogen atom.
Substitution: The iodo group can be substituted with other functional groups, such as amino or hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.
Major Products: The major products formed from these reactions include various substituted benzylguanidine derivatives, which can have different pharmacological properties .
Comparison with Similar Compounds
m-Bromobenzylguanidine: Similar in structure but with a bromine atom instead of iodine.
p-Iodobenzylguanidine: The iodine atom is positioned para to the benzyl group.
m-Iodobenzylamine: Lacks the guanidine group but retains the iodo-substituted benzyl structure
Uniqueness: m-Iodobenzylguanidine hemisulfate is unique due to its high affinity for norepinephrine transporters and its ability to be radioiodinated for clinical applications. Its selective accumulation in neuroendocrine tissues and tumors makes it a valuable tool in both diagnostic imaging and targeted cancer therapy .
Properties
IUPAC Name |
2-[(3-iodophenyl)methyl]guanidine;sulfuric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H10IN3.H2O4S/c2*9-7-3-1-2-6(4-7)5-12-8(10)11;1-5(2,3)4/h2*1-4H,5H2,(H4,10,11,12);(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNACDNPGABUBFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)CN=C(N)N.C1=CC(=CC(=C1)I)CN=C(N)N.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22I2N6O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
648.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87862-25-7 | |
Record name | Iobenguane sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087862257 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | IOBENGUANE SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S8I0922465 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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